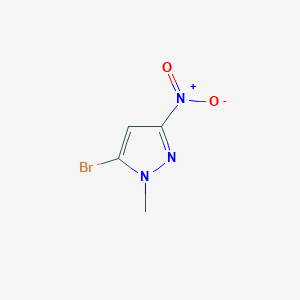
5-Bromo-1-methyl-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-nitro-1H-pyrazole typically involves the bromination of 1-methyl-3-nitro-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: 5-Bromo-1-methyl-3-amino-1H-pyrazole.
Oxidation: 5-Bromo-1-carboxy-3-nitro-1H-pyrazole.
Scientific Research Applications
5-Bromo-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-dimethyl-1H-pyrazole: Similar structure but with an additional methyl group at the 3-position.
3-Bromo-1-methyl-1H-pyrazole: Similar structure but without the nitro group.
3-Bromo-5-methyl-1H-pyrazole: Similar structure but with the bromine and methyl groups at different positions .
Uniqueness
5-Bromo-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C4H4BrN3O2 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-nitropyrazole |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,1H3 |
InChI Key |
BQOXVGYPQWWZNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905562.png)
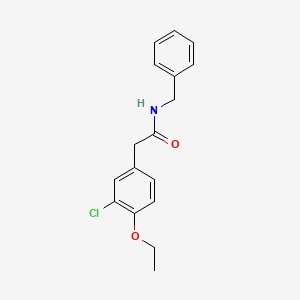
![(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905565.png)
![N'~1~,N'~8~-bis[(1E)-1-(2-chlorophenyl)ethylidene]octanedihydrazide](/img/structure/B10905576.png)
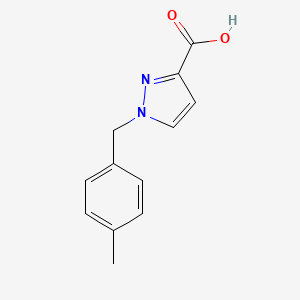
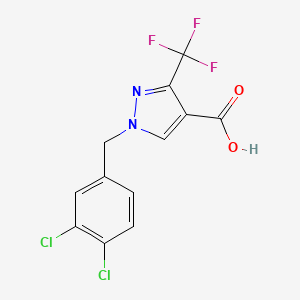
![methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905588.png)
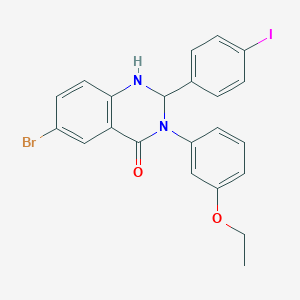
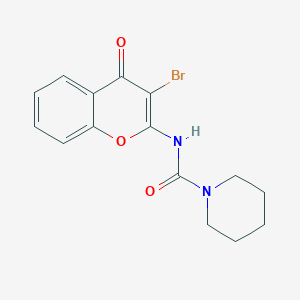
![tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10905613.png)
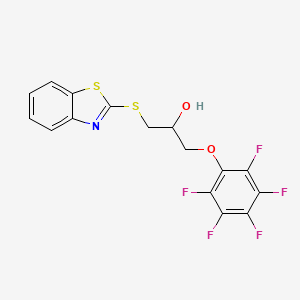
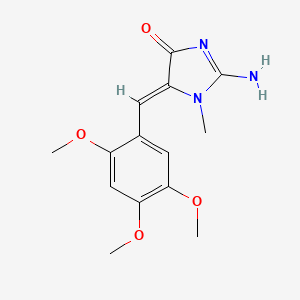
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)
